(2E)-3-azepan-1-yl-2-[(3-fluorophenyl)hydrazono]-3-iminopropanenitrile
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Overview
Description
3-(1-azepanyl)-2-[(3-fluorophenyl)hydrazinylidene]-3-iminopropanenitrile is a member of phenylhydrazines.
Scientific Research Applications
Fluorescent Probes for Biodistribution Studies
The synthesis of BODIPY-based fluorescent probes, such as (2E,2Z)-3-allyl-4-[((E)-4-cinnamylpiperazin-1-yl)carbonyl]-2-[2-((E)-3-(furan-2-yl)propenylidene)hydrazono]-2,3-dihydrothiazole, enables biodistribution studies in pre-clinical research. These probes can simulate the in vivo behavior of potential therapeutic compounds and are used to evaluate biodistribution in organs related to specific diseases, such as Chagas disease (Rodríguez et al., 2017).
Protein Kinase B (PKB) Inhibitors
Novel azepane derivatives have been developed as inhibitors of protein kinase B (PKB-alpha) for potential therapeutic applications. Studies involving these derivatives, including the exploration of their plasma stability and in vitro inhibitory activity, contribute to the development of new drugs (Breitenlechner et al., 2004).
Designer Drug Detection
Azepane isomers, such as those found in AM-2233 and AM-1220, are identified in designer drugs using techniques like liquid chromatography–mass spectrometry. These studies are crucial for drug surveillance and public health safety (Nakajima et al., 2012).
Synthesis of Azepanedione Oximes
Research into azepanedione oximes, including their synthesis and physicochemical properties, contributes to understanding their potential pharmacological properties. These compounds may have applications in treating diseases affecting the central nervous system (EL FROM et al., 2003).
Antagonists in Neuropharmacology
The development of compounds like 3-(4-fluorophenyl)-2-isopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine, which acts as a 5HT7/5HT2 dual antagonist, showcases the role of such compounds in neuropharmacology, particularly for conditions involving serotonin receptors (LiangJimmy et al., 2011).
Fluorescent Chemo-Sensing
Salicylaldehyde-based hydrazones, which exhibit a "turn on" fluorescence response towards specific ions like Al3+, are used for chemo-sensing applications. This includes their use in living cells imaging, highlighting their significance in biochemical and medical research (Rahman et al., 2017).
Properties
Molecular Formula |
C15H18FN5 |
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Molecular Weight |
287.34 g/mol |
IUPAC Name |
(1E)-2-(azepan-1-yl)-N-(3-fluoroanilino)-2-iminoethanimidoyl cyanide |
InChI |
InChI=1S/C15H18FN5/c16-12-6-5-7-13(10-12)19-20-14(11-17)15(18)21-8-3-1-2-4-9-21/h5-7,10,18-19H,1-4,8-9H2/b18-15?,20-14+ |
InChI Key |
TXVKMIKESSPRPB-SXXHWBMRSA-N |
Isomeric SMILES |
C1CCCN(CC1)C(=N)/C(=N/NC2=CC(=CC=C2)F)/C#N |
SMILES |
C1CCCN(CC1)C(=N)C(=NNC2=CC(=CC=C2)F)C#N |
Canonical SMILES |
C1CCCN(CC1)C(=N)C(=NNC2=CC(=CC=C2)F)C#N |
solubility |
0.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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